3-cyano-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide
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Overview
Description
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are known to take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .Scientific Research Applications
Organic Synthesis and Chemical Properties
Studies have demonstrated the utility of related cyano and benzamide derivatives in organic synthesis. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate has been prepared as an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins, highlighting a method that could potentially be applied to 3-cyano-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide for functional group transformations (Bagal, Greef, & Zard, 2006).
Analytical Chemistry Applications
A study on the analytical profiles of methoxetamine, 3-methoxyeticyclidine, and 3-methoxyphencyclidine, which share structural similarities with the benzamide derivative , has developed methods for their determination in biological matrices, indicating the potential for similar compounds to be analyzed using these established techniques (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Material Science and Fluorophore Development
Research on 3-aryl-2-cyano acrylamide derivatives, which are structurally related to the benzamide compound in focus, has shown different optical properties due to distinct stacking modes. This indicates the potential of such compounds in the development of new materials with specific optical characteristics, such as fluorescence switching and quantum yield adjustments for use in sensing, imaging, or optoelectronic devices (Song et al., 2015).
Corrosion Inhibition
Another application involves the synthesis and characterization of acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper. This research, although focused on different acrylamide derivatives, suggests the potential of exploring this compound for similar applications, given its structural framework that could afford interactions with metal surfaces (Abu-Rayyan et al., 2022).
Mechanism of Action
The mechanism of action of a compound like “3-cyano-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide” would depend on its specific biological target. Cyanoacetamide derivatives have been reported to have diverse biological activities , but without specific information on this compound, it’s difficult to provide an accurate mechanism of action.
Properties
IUPAC Name |
3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-4-6-14(10-16)17(23-2)12-20-18(21)15-7-3-5-13(9-15)11-19/h3-10,17H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOZHONFKOBHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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